molecular formula C18H12ClF3N4O2S2 B2510965 3-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 392296-98-9

3-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Katalognummer: B2510965
CAS-Nummer: 392296-98-9
Molekulargewicht: 472.89
InChI-Schlüssel: RVXKKPBGFZBEAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core. Key structural elements include:

  • A 3-chlorobenzamide moiety at position 2 of the thiadiazole ring.
  • A sulfanyl (-S-) linker at position 5, connected to a carbamoylmethyl group.
  • A 2-(trifluoromethyl)phenyl substituent on the carbamoyl group.

This compound is hypothesized to exhibit biological activity due to the pharmacophoric thiadiazole scaffold, which is known for antifungal, antiviral, and enzyme-inhibitory properties . The chloro and trifluoromethyl groups likely enhance lipophilicity and metabolic stability, while the sulfanyl linker may improve solubility and binding interactions .

Eigenschaften

IUPAC Name

3-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N4O2S2/c19-11-5-3-4-10(8-11)15(28)24-16-25-26-17(30-16)29-9-14(27)23-13-7-2-1-6-12(13)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXKKPBGFZBEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key transformations.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve moderate temperatures and the use of appropriate solvents to ensure good solubility of the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in a variety of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide serves as a scaffold for the development of new therapeutic agents. Its unique combination of functional groups allows for targeted modifications aimed at enhancing biological activity. Research indicates that compounds with similar structures exhibit significant anticancer properties, often inhibiting key pathways involved in tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound is being investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit bacterial growth by targeting specific enzymes critical for bacterial survival. The thiadiazole ring is believed to play a key role in this activity by interacting with bacterial cell membranes or metabolic pathways. The mechanism likely involves enzyme inhibition and receptor modulation related to cell signaling pathways involved in inflammation and infection.

Case Studies

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. Notable findings include:

  • A study evaluating the cytotoxic effects of modified benzamide derivatives on human cancer cell lines revealed structure-activity relationships that inform future design strategies. For example, derivatives tested against glioblastoma cell lines showed IC50 values ranging from 7.6 µM to 10.5 µM, indicating promising anticancer activity .
  • Another investigation explored the use of this compound in combination therapies aimed at enhancing efficacy against resistant cancer strains, demonstrating potential for improved therapeutic outcomes.

Wirkmechanismus

The mechanism of action of 3-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, while the thiadiazole ring can participate in hydrogen bonding or other interactions that stabilize the compound-target complex .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Antifungal Thiadiazole Derivatives

Compound 3l (from ):

  • Structure: 1,3,4-thiadiazole with a fluoro substituent at the phenyl ring and a carboxamide group.
  • Activity: IC₅₀ of 1.2 µg/mL against C. albicans via ergosterol biosynthesis inhibition .
  • The trifluoromethyl group in the target compound could enhance membrane permeability compared to Compound 3l’s simpler phenyl substituent .
Feature Target Compound Compound 3l
Core 1,3,4-Thiadiazole 1,3,4-Thiadiazole
Substituents 3-Cl, CF₃-phenyl, sulfanyl p-Fluoro phenyl, carboxamide
Antifungal IC₅₀ Not reported 1.2 µg/mL (C. albicans)
Mechanism Presumed ergosterol inhibition Ergosterol biosynthesis blockade

Antiviral Thiadiazole Derivatives

Compound 94 (from ):

  • Structure: Piperidine-based 1,2,3-thiadiazole with chlorine at the phenyl ring.
  • Activity: IC₅₀ of 3.59 µg/mL against HBV, superior to lamivudine (14.8 µg/mL) .
  • Comparison :
    • The target compound’s 1,3,4-thiadiazole core may offer better conformational rigidity than 1,2,3-thiadiazole, improving target specificity.
    • The carbamoylmethyl sulfanyl group in the target compound could enable stronger hydrogen bonding with viral enzymes compared to Compound 94’s piperidine moiety .
Feature Target Compound Compound 94
Core 1,3,4-Thiadiazole 1,2,3-Thiadiazole
Substituents 3-Cl, CF₃-phenyl, sulfanyl p-Cl phenyl, piperidine
Antiviral Activity Not reported IC₅₀ = 3.59 µg/mL (HBV)
Selectivity Likely higher (CF₃ group) Moderate (SI lower than lamivudine)

Structural Analogues with Modified Substituents

N-[5-((4-Chlorophenyl)Methylsulfanyl)-1,3,4-Thiadiazol-2-yl]-4-(Dimethylsulfamoyl)Benzamide ():

  • Structure: 1,3,4-thiadiazole with 4-chlorophenylmethylsulfanyl and dimethylsulfamoyl groups.
  • Comparison :
    • The dimethylsulfamoyl group in this analogue may improve aqueous solubility but reduce membrane permeability compared to the target compound’s trifluoromethylphenyl group.
    • The target compound’s carbamoylmethyl linker could provide more flexible interactions with hydrophobic enzyme pockets .

2-{[5-(Benzylsulfanyl)-1,3,4-Thiadiazol-2-yl]Sulfanyl}-N-(3-Chlorophenyl)Acetamide ():

  • Structure: Double sulfanyl linkages with benzyl and 3-chlorophenyl groups.
  • Comparison :
    • The bis-sulfanyl motif in this compound may increase metabolic instability compared to the target compound’s single sulfanyl-carbamoylmethyl chain.
    • The absence of a trifluoromethyl group in ’s compound likely reduces its bioavailability and target affinity .

Biologische Aktivität

3-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Thiadiazole ring : Contributes to the compound's biological interactions.
  • Trifluoromethyl group : Enhances lipophilicity and stability.
  • Benzamide moiety : Involved in receptor binding.

Molecular Formula

C18H12ClF3N4O2S2C_{18}H_{12}ClF_3N_4O_2S_2

Anticancer Activity

Research indicates that compounds similar to 3-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide exhibit significant anticancer properties. For example, derivatives with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

CompoundCancer Cell LineIC50 (µM)
5bLN229 (glioblastoma)10.5
5cLN229 (glioblastoma)8.3
5eLN229 (glioblastoma)7.6

These findings suggest that the compound may inhibit key pathways involved in tumor growth, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit bacterial growth by targeting specific enzymes critical for bacterial survival. The presence of the thiadiazole ring is believed to play a key role in this activity by interacting with bacterial cell membranes or metabolic pathways .

The mechanism of action for 3-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide likely involves:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, blocking their function.
  • Receptor Interaction : It may modulate receptor activity involved in cell signaling pathways related to cancer and inflammation .

The trifluoromethyl group enhances binding affinity to these targets due to increased hydrophobic interactions.

Case Studies

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. For instance:

  • A study evaluated the cytotoxic effects of modified benzamide derivatives on human cancer cell lines, revealing structure-activity relationships that inform future design strategies .
  • Another investigation explored the use of this compound in combination therapies for enhanced efficacy against resistant cancer strains .

Q & A

Q. What are the critical steps in synthesizing 3-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) to form the 1,3,4-thiadiazole ring .

Sulfanyl Linkage Introduction : Reaction of the thiadiazole intermediate with a mercaptoacetamide derivative using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) .

Benzamide Coupling : Amide bond formation between the sulfanyl-thiadiazole intermediate and 3-chlorobenzoyl chloride, catalyzed by triethylamine in dichloromethane .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-DMF mixtures to achieve >95% purity .

Q. How is the compound’s structural identity confirmed post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 4.3 ppm (–S–CH₂–), and δ 3.1 ppm (trifluoromethyl group) .
    • ¹³C NMR : Signals for carbonyl carbons (~165–170 ppm) and thiadiazole carbons (~150–155 ppm) .
  • X-Ray Crystallography :
    • Single-crystal analysis using SHELX software to resolve bond lengths (e.g., C–S bond: ~1.68 Å) and dihedral angles (e.g., thiadiazole-benzamide plane: ~85°) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 485.032) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Systematic optimization strategies include:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (THF) for sulfanyl linkage formation. DMF increases reaction rates due to better solubility of intermediates .
  • Catalyst Selection : Compare Et₃N vs. DMAP in amidation steps; DMAP reduces side-product formation by stabilizing reactive intermediates .
  • Temperature Control : Lower reaction temperatures (0–5°C) during benzamide coupling minimize hydrolysis of the acyl chloride intermediate .
  • In-Situ Monitoring : Use TLC (silica plates, UV detection) or HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and identify impurities .

Q. Data Contradiction Analysis :

  • Contradiction : Some protocols report 80% yields for sulfanyl linkage steps , while others achieve only 60% .
  • Resolution : Higher yields correlate with anhydrous K₂CO₃ and degassed solvents, preventing oxidation of the thiol group .

Q. What computational approaches predict the compound’s biological activity and target interactions?

Methodological Answer:

  • Molecular Docking : Use Glide XP (Schrödinger Suite) to simulate binding to targets like carbonic anhydrase IX. Hydrophobic enclosures and hydrogen-bonding interactions with active-site residues (e.g., His94, Gln92) are prioritized .
  • QSAR Modeling : Train models using thiadiazole derivatives’ IC₅₀ data against cancer cell lines (e.g., MCF-7). Descriptors like LogP, polar surface area, and H-bond acceptor count correlate with cytotoxicity .
  • MD Simulations : GROMACS-based 100-ns simulations assess binding stability; RMSD < 2 Å indicates stable ligand-protein complexes .

Q. How can contradictions in spectral or crystallographic data be resolved?

Methodological Answer:

  • Spectral Ambiguities :
    • ¹H NMR Splitting : Overlapping aromatic signals can be deconvoluted using 2D COSY or NOESY to assign proton environments .
    • Mass Spec Adducts : Sodium or potassium adducts in ESI-MS require post-acquisition recalibration (e.g., internal standard: reserpine, m/z 609.280) .
  • Crystallographic Challenges :
    • Twinned Crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twinning .
    • Disorder Modeling : Partial occupancy refinement for flexible groups (e.g., trifluoromethyl rotation) improves R-factor convergence (< 0.05) .

Q. What strategies validate the compound’s mechanism of action in biological assays?

Methodological Answer:

  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) and caspase-3/9 activation assays (fluorogenic substrates) confirm programmed cell death pathways .
  • Target Engagement : CETSA (Cellular Thermal Shift Assay) detects thermal stabilization of target proteins (e.g., carbonic anhydrase IX) upon compound binding .
  • Resistance Studies : Generate drug-resistant cell lines (e.g., via chronic exposure) and perform whole-exome sequencing to identify mutations (e.g., EGFR T790M) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.